molecular formula C15H20N6O2 B2681244 7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923376-39-0

7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2681244
CAS RN: 923376-39-0
M. Wt: 316.365
InChI Key: HTFICYMQVKQPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C15H20N6O2 and its molecular weight is 316.365. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Derivative Synthesis

Studies have shown that compounds structurally related to "7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione" exhibit interesting reactivity patterns that are valuable for synthetic organic chemistry. For instance, Mironovich et al. (2013) explored the reactivity of similar compounds, leading to the synthesis of derivatives with potential pharmacological properties (Mironovich, Kostina, & Podol’nikova, 2013). Similarly, the alkylation reactions of related triazinones have been investigated, revealing pathways for creating novel derivatives (Mironovich, Ivanov, & Daeva, 2019).

Novel Complex Formation

Research into novel complexes, such as the work by Bubnov et al. (2012), has demonstrated the ability of structurally related compounds to form tris-o-semiquinonato cobalt complexes, indicating potential applications in material science and coordination chemistry (Bubnov et al., 2012).

Pharmacological Evaluation

The pharmacological evaluation of derivatives, as explored by Chłoń-Rzepa et al. (2013), shows that these compounds can have significant interactions with serotonin receptors, suggesting potential applications in the development of new therapeutic agents for psychiatric disorders (Chłoń-Rzepa et al., 2013).

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of related compounds, as reported by Qing-min et al. (2004), provide insight into the molecular configurations and potential reactivity of these molecules, which could inform further studies in drug design and material science (Qing-min, Gang, Rui-lian, & Run-qiu, 2004).

properties

IUPAC Name

3-tert-butyl-9-methyl-7-prop-2-enyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-6-7-20-12(22)10-11(19(5)14(20)23)16-13-18-17-9(8-21(10)13)15(2,3)4/h6H,1,7-8H2,2-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFICYMQVKQPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 41455143

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